Ethanolamine sulfite
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17619-86-2 |
|---|---|
Molecular Formula |
C2H7NO3S |
Molecular Weight |
125.15 g/mol |
IUPAC Name |
2-aminoethyl hydrogen sulfite |
InChI |
InChI=1S/C2H7NO3S/c3-1-2-6-7(4)5/h1-3H2,(H,4,5) |
InChI Key |
SIRDFLZSHLLVIP-UHFFFAOYSA-N |
SMILES |
C(COS(=O)O)N |
Canonical SMILES |
C(COS(=O)O)N |
Synonyms |
ETHANOLAMINE SULFITE |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Kinetics of Ethanolamine Sulfite Systems
Elucidation of Gas-Phase Reaction Mechanisms between Sulfur Trioxide (SO₃) and Ethanolamine (B43304) (MEA)
Quantum chemical calculations have provided significant insight into the gas-phase reaction between sulfur trioxide (SO₃) and monoethanolamine (MEA). rsc.org In the absence of other molecules, the direct reaction between SO₃ and the functional groups of MEA (the hydroxyl -OH and the amino -NH₂) faces substantial energy barriers. rsc.org The calculated energy barriers for the gas-phase reactions of SO₃ with the OH and NH₂ moieties of MEA are as high as 21.9–29.4 kcal mol⁻¹, making these pathways unlikely to occur under typical atmospheric conditions. rsc.org
The presence of water molecules dramatically alters the reaction landscape between SO₃ and MEA. rsc.org Water acts as a catalyst, significantly lowering the activation energy and enabling the reaction to proceed at a much faster rate. rsc.orgcopernicus.org Computational studies show that the addition of a single water molecule can reduce the reaction barrier by at least 15.0 kcal mol⁻¹. rsc.org This catalytic effect is attributed to the formation of a ring-like transition state involving the amine, SO₃, and water, which facilitates proton transfer. researchgate.net
Furthermore, water's involvement leads to product diversification. rsc.org While the direct gas-phase reaction would primarily yield one product, the water-mediated reaction can change the main product formed, highlighting the critical role of hydration in determining the final chemical species. rsc.org At the air-water interface, such as on the surface of a water droplet, these reactions can proceed within picoseconds through loop-structure routes or chain reaction processes. rsc.org
Table 1: Effect of Water on Reaction Energy Barriers for SO₃ + MEA
| Reaction Channel | Condition | Relative Energy Barrier (kcal/mol) | Source |
| SO₃ + MEA (attack on -NH₂ group) | Uncatalyzed | 21.9 | rsc.org |
| SO₃ + MEA (attack on -OH group) | Uncatalyzed | 29.4 | rsc.org |
| SO₃ + MEA + H₂O | Water-assisted | Barrier reduced by ≥ 15.0 | rsc.org |
The reaction between SO₃ and MEA can result in the formation of two primary isomeric products: 2-aminoethan-1-yl hydrogen sulfate (B86663) (NH₂CH₂CH₂OSO₃H) and (2-hydroxyethyl)sulfamic acid (HOCH₂CH₂NHSO₃H). rsc.org In the uncatalyzed gas-phase reaction, the formation of HOCH₂CH₂NHSO₃H is the more likely outcome. However, the presence of a single water molecule shifts the primary product to NH₂CH₂CH₂OSO₃H. rsc.org
On water droplets, the reaction dynamics are even more complex, leading to the formation of ion pairs and zwitterions. rsc.org Born-Oppenheimer molecular dynamics simulations have identified several pathways, including the formation of the NH₂CH₂CH₂OSO₃⁻⋯H₃O⁺ ion pair, the generation of separate HSO₄⁻ and HOCH₂CH₂NH₃⁺ ions, and the formation of zwitterionic species like HOCH₂CH₂NH₂⁺–SO₃⁻. rsc.org These products, NH₂CH₂CH₂OSO₃H and HOCH₂CH₂NHSO₃H, have been shown to have the potential to participate in new particle formation by clustering with molecules like sulfuric acid, ammonia (B1221849), and water. rsc.org
Liquid-Phase Reaction Kinetics and Inhibition Studies of Sulfite (B76179) Oxidation by Ethanolamine Additives
In aqueous systems, such as those found in flue gas desulfurization (FGD) processes, the oxidation of sulfite (SO₃²⁻) to sulfate (SO₄²⁻) is a critical reaction. eeer.orgeeer.org This oxidation can be undesirable as it consumes the active sulfite species needed for absorbing other pollutants like nitrogen oxides (NO₂). eeer.org Ethanolamines have been investigated as inhibitors to control this oxidation process. eeer.org The mechanism of inhibition is believed to involve the scavenging of free radicals that propagate the oxidation chain reaction. eeer.orgchemmethod.com
Table 2: Kinetic Parameters in Sulfite Oxidation Studies
| System | Parameter | Value | Source |
| Sodium Sulfite Oxidation | Reaction Order (re: Na₂SO₃) | 2.393 | eeer.org |
| Sodium Sulfite Oxidation with Na₂S₂O₃ inhibitor | Reaction Order (re: Na₂S₂O₃) | -2.22 | eeer.org |
| Ammonium (B1175870) Sulfite Oxidation (pH 5.0) | Apparent Activation Energy (Ea) | 26.40 kJ/mol | researchgate.net |
Ethanolamines are proposed to inhibit sulfite oxidation by acting as radical scavengers. eeer.orgchemmethod.com The oxidation of sulfite proceeds through radical intermediates like the sulfite radical anion (•SO₃⁻). eeer.org Ethanolamines, particularly those with 2-hydroxyethyl groups, can react with and neutralize these radicals, thus breaking the chain reaction. eeer.org
The inhibitory capacity of ethanolamines has been observed to increase with the number of 2-hydroxyethyl groups, following the order: Monoethanolamine (MEA) < Diethanolamine (B148213) (DEA) < Triethanolamine (B1662121) (TEA). eeer.org This suggests that the hydroxyl group plays a key role in the scavenging mechanism. eeer.org The proposed mechanism involves the transfer of a hydrogen atom from the ethanolamine molecule to the sulfite radical, effectively quenching the radical and terminating the oxidation chain. eeer.org
Interaction Mechanisms of Ethanolamine with Acidic Gases (e.g., CO₂, H₂S) in Absorption Processes
Ethanolamine is widely used as a solvent for capturing acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) from industrial gas streams. The reaction mechanisms with these two gases differ significantly.
The reaction between MEA and CO₂ in an aqueous solution is generally described by the zwitterion mechanism. nih.govacs.org Initially, MEA reacts with CO₂ to form a zwitterionic intermediate. nih.gov This intermediate is then deprotonated by a base, which can be another MEA molecule or a water molecule, to form a stable carbamate (B1207046) product. nih.govacs.orgresearchgate.net At higher CO₂ loadings, the mechanism becomes more complex, involving the hydration of CO₂ to form bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻), followed by the hydrolysis of the carbamate. nih.gov
In contrast, the absorption of H₂S by aqueous ethanolamine solutions occurs through a much faster mechanism. chemmethod.comchemmethod.com H₂S is a Brønsted acid, while alkanolamines are Brønsted bases. chemmethod.comchemmethod.com Their reaction is therefore a rapid acid-base neutralization, specifically a proton transfer reaction. chemmethod.comchemmethod.com This process is considered an immediate mass transfer reaction, which is fundamentally different from the multi-step zwitterion mechanism observed with CO₂. chemmethod.com
Table 3: Comparison of MEA Interaction Mechanisms with CO₂ and H₂S
| Feature | Interaction with Carbon Dioxide (CO₂) | Interaction with Hydrogen Sulfide (H₂S) | Source(s) |
| Primary Mechanism | Zwitterion formation followed by deprotonation | Direct acid-base proton transfer | nih.gov, acs.org, chemmethod.com, chemmethod.com |
| Reaction Speed | Kinetically controlled, slower | Extremely rapid, mass-transfer limited | chemmethod.com, chemmethod.com |
| Key Intermediate | Zwitterion (R-NH₂⁺-COO⁻) | None (direct ion formation) | nih.gov, acs.org |
| Primary Product | Carbamate (R-NH-COO⁻) | Protonated amine (R-NH₃⁺) and hydrosulfide (B80085) ion (HS⁻) | nih.gov, chemmethod.com |
Advanced Analytical Chemistry Techniques for Ethanolamine Sulfur Species
Spectroscopic Characterization Methods for Ethanolamine (B43304) Sulfite (B76179) and its Precursors/Derivatives
Spectroscopy is a fundamental tool for elucidating the molecular structure of ethanolamine-sulfur compounds. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints for their identification and structural analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the structure and chemical environment of atoms within a molecule. In the context of ethanolamine sulfite, ¹H-NMR would be used to identify the protons on the ethanolamine backbone. The ethylene (B1197577) group protons would typically appear as two distinct triplets, characteristic of adjacent, non-equivalent methylene (B1212753) (-CH₂-) groups. The chemical shifts and coupling patterns of these signals provide definitive evidence for the ethanolamine structure. The presence of the sulfite group would influence the chemical shift of the adjacent protons, providing information about the point of attachment.
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of compounds. It is frequently coupled with chromatographic methods like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for the analysis of complex mixtures. acs.orgnih.gov In positive electrospray ionization (ESI) mode, ethanolamine and its derivatives are readily detected. rsc.orgchromatographyonline.com For instance, LC-MS operating in selected ion monitoring (SIM) mode allows for sensitive and selective detection of ethanolamines at sub-ppb levels. chromatographyonline.com
The table below summarizes the optimized m/z values for several ethanolamine compounds using an LC-MS system with an ESI source. chromatographyonline.com
| Compound | Abbreviation | m/z | Collision Voltage (V) |
| Ethanolamine | EA | 62 | 30 |
| Diethanolamine (B148213) | DEA | 106 | 40 |
| Diethanolamine-d₈ (Internal Standard) | DEA-IS | 114 | 40 |
| N-Methyldiethanolamine | MDEA | 120 | 30 |
| N-Ethyldiethanolamine | EDEA | 134 | 35 |
| Triethanolamine (B1662121) | TEA | 150 | 45 |
This table illustrates the selected ion monitoring (SIM) parameters for the detection of various ethanolamines via LC-MS.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to the different parts of the molecule. Key expected vibrational bands would include O-H stretching from the hydroxyl group, N-H stretching from the amine group, C-H stretching from the alkyl chain, and C-N stretching. Crucially, the presence of the sulfite group would be confirmed by characteristic S=O stretching bands.
Chromatographic Separations and Detection of Ethanolamine-Sulfur Compounds in Complex Mixtures
Chromatography is indispensable for separating individual components from a complex mixture, which is a common requirement when analyzing industrial or environmental samples containing ethanolamine and its derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when using a triple quadrupole mass spectrometer (LC-MS/MS), is a highly sensitive and specific method for identifying and quantifying ethanolamine and its degradation products. researchgate.netrsc.org This technique is crucial for monitoring amine solutions used in industrial processes, such as CO₂ capture, where degradation can lead to the formation of various byproducts. researchgate.netifpenergiesnouvelles.fr A validated LC-MS/MS method can quantify multiple degradation products simultaneously. researchgate.net The use of stable isotope-labeled internal standards is often employed to correct for matrix effects and improve accuracy. rsc.orgrsc.org
Research has identified numerous degradation products of monoethanolamine (MEA) in industrial applications. The table below lists several of these compounds that have been quantified using LC-MS. researchgate.netresearchgate.net
| Compound Name | Abbreviation |
| Glycine | - |
| N-(2-hydroxyethyl)glycine | HEG |
| N,N'-bis-(2-hydroxyethyl) urea | BHE Urea |
| Diethanolamine | DEA |
| N-(2-hydroxyethyl)-imidazole | HEI |
| 4-(2-hydroxyethyl)-piperazin-2-one | HEPO |
| N-(2-hydroxyethyl)-formamide | HEF |
| N-(2-hydroxyethyl)-acetamide | HEA |
This table lists common degradation products of monoethanolamine (MEA) identified and quantified in complex samples using LC-MS.
Method Detection Limits (MDLs) for ethanolamines in complex matrices like oil and gas wastewater can be achieved at the µg/L level, demonstrating the high sensitivity of modern LC-MS/MS methods. rsc.org
Chemiluminescence (CL) offers a highly sensitive method for the detection of sulfite and sulfur dioxide. doi.orgmdpi.com In these methods, an ethanolamine, typically triethanolamine (TEA), is used as an efficient absorbent material for sulfur dioxide from air samples. doi.org The absorbed sulfite (SO₃²⁻) then participates in a chemical reaction that produces light.
One common CL system involves the reaction of sulfite with potassium permanganate (B83412) (KMnO₄), where the emission intensity is greatly enhanced by the presence of a catalyst like tris(2,2'-bipyridyl)ruthenium(II) (Ru(bipy)₃²⁺). doi.orgmdpi.com The intensity of the emitted light is directly proportional to the concentration of sulfite over a wide range. This principle allows for the quantification of sulfite in various samples, including sugar, and sulfur dioxide in the air after absorption into a TEA solution. doi.org
The analytical performance of a typical chemiluminescence method for sulfite is detailed below. doi.org
| Parameter | Value |
| Analyte | Sulfite (SO₃²⁻) |
| Linear Concentration Range | 5.0 x 10⁻⁸ to 1.25 x 10⁻⁴ mol/L |
| Limit of Detection (LOD) | 2.5 x 10⁻⁸ mol/L |
| Relative Standard Deviation (RSD) | 4.9% (for 2 x 10⁻⁵ mol/L sulfite) |
| Absorbent for SO₂ | Triethanolamine (TEA) |
This table summarizes the key performance metrics of a chemiluminescence detection method for sulfite, often used in conjunction with ethanolamine-based absorbents for sulfur dioxide analysis.
Titrimetric and Calorimetric Procedures for Quantitative Analysis of Ethanolamines and Sulfites
The quantitative analysis of ethanolamines and sulfites, key components in various industrial and chemical processes, relies on a range of established analytical techniques. Titrimetry and calorimetry are two important methods that offer precision and insight into the concentration and thermodynamic properties of these species. Titrimetric methods are classic analytical procedures based on the complete reaction between an analyte and a reagent of known concentration (the titrant). Calorimetric techniques, on the other hand, measure the heat change associated with a chemical reaction, which can be used for quantitative analysis or to determine thermodynamic parameters like the enthalpy of reaction.
Titrimetric Analysis of Ethanolamines
Ethanolamines, including monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA), are organic compounds containing both amine and alcohol functional groups. Their basic nature, due to the amine group, allows for straightforward quantification using acid-base titration.
Aqueous and Nonaqueous Acid-Base Titration
In aqueous solutions, ethanolamines can be directly titrated with a strong acid, such as hydrochloric acid (HCl). Potentiometric titration, where the change in potential (or pH) is monitored to determine the endpoint, is a common approach. For instance, the potentiometric titration of monoethanolamine with HCl shows distinct endpoints that can be used for its quantification. acs.orgacs.org
For weakly basic amines or in cases where a sharper endpoint is desired, nonaqueous titration is a superior method. metrohm.com This technique involves using a non-aqueous solvent, typically a protogenic solvent like glacial acetic acid, which can enhance the basicity of the weak base. A very strong acid, such as perchloric acid (HClO₄) dissolved in glacial acetic acid, is used as the titrant. This method provides highly accurate and reproducible results for the determination of ethanolamines like triethanolamine. metrohm.com
| Parameter | Value | Reference |
| Analyte | Triethanolamine (TEA) | metrohm.com |
| Titrant | Perchloric acid in glacial acetic acid | metrohm.com |
| Solvent | Glacial acetic acid | metrohm.com |
| Mean Recovery | 99.83% | metrohm.com |
| Relative Standard Deviation (RSD) | 0.7% | metrohm.com |
Titration with Sulfur Dioxide
A particularly relevant technique involves the direct titration of aqueous ethanolamine solutions with gaseous sulfur dioxide (SO₂). researchgate.net This method allows for the study of the interaction between the two species. Potentiometric and conductometric monitoring of the titration reveals the formation of various onium salts, including sulfites, hydrosulfites, and pyrosulfites, providing a detailed profile of the reaction chemistry. researchgate.net
Titrimetric Analysis of Sulfites
Sulfite analysis is crucial in many fields, including the food and beverage industry where it is used as a preservative. upo.es Titrimetry offers several reliable methods for its quantification.
Iodometric Titration
One of the most common methods for determining sulfite concentration is iodometric titration. acs.orgb-cdn.netrxmarine.com This redox titration is based on the oxidation of sulfite (SO₃²⁻) to sulfate (B86663) (SO₄²⁻) by iodine (I₂). In a typical procedure, the sample is acidified, and a standard solution of potassium iodide-iodate is used as the titrant. rxmarine.comhach.com The titrant releases free iodine, which reacts with the sulfite. Once all the sulfite has been consumed, the excess iodine reacts with a starch indicator to produce a distinct and permanent blue color, signaling the endpoint. rxmarine.comhach.com This method is widely applicable to various sample types, from industrial waters to foods. oup.comnemi.gov
Coulometric Titration
Coulometric titration is a highly sensitive and accurate technique for sulfite determination. nih.gov Instead of adding a titrant from a buret, the reagent (in this case, iodine) is generated electrochemically within the titration cell at a constant current. tandfonline.comresearchgate.net The amount of sulfite is then determined from the quantity of electricity (measured in coulombs) required to generate enough iodine to react with all the sulfite present. This method avoids the need for preparing and standardizing a titrant solution and can achieve very low detection limits. nih.govtandfonline.com Research on sulfite analysis in wine using this technique has demonstrated excellent recovery and repeatability. nih.govresearchgate.net
| Parameter | Value | Reference |
| Method | Coulometric titration with electrogenerated iodine | nih.gov |
| Analyte | Sulfite (S(IV)) in wine | nih.gov |
| Average Recovery | 97% | nih.gov |
| Repeatability (RSD) | 1.3% | nih.gov |
| Limit of Detection | 0.01 mM | nih.gov |
Monier-Williams Method
The Monier-Williams method is a classic, long-standing reference procedure for the determination of total sulfite. usda.gov It involves acidifying the sample and heating it to distill the sulfur dioxide (SO₂). The evolved SO₂ gas is carried by a stream of nitrogen into a trapping solution, typically hydrogen peroxide, where it is oxidized to sulfuric acid. The resulting sulfuric acid is then quantified by titration with a standardized solution of sodium hydroxide. usda.gov While more complex and time-consuming than direct titrations, it is highly effective at separating the analyte from matrix interferences. oup.com
Calorimetric Procedures
Calorimetry measures the heat released or absorbed during a chemical reaction. While less common than titration for routine quantitative analysis, it provides invaluable thermodynamic data and can be adapted for concentration measurements.
Thermometric Titration
Thermometric titration monitors the temperature change of a solution as a titrant is added. The endpoint is identified by a distinct change in the rate of temperature change, which corresponds to the completion of the reaction. This technique is applicable to reactions that produce a significant enthalpy change. For instance, sulfite can be oxidized to sulfate and then determined by thermometric titration with barium chloride. The exothermic precipitation of barium sulfate produces a measurable temperature rise, allowing for accurate quantification. acs.orgmt.com
Enthalpy of Reaction Determination
Calorimetric methods are essential for determining the enthalpy of reaction (ΔH), a critical parameter in designing and controlling industrial processes like gas scrubbing. The reaction between ethanolamines and acidic gases like sulfur dioxide is exothermic. By measuring the heat evolved when these substances react under controlled conditions, the enthalpy of the absorption process can be determined. For example, studies have been conducted to measure the reaction enthalpy of monoethanolamine with CO₂, a gas chemically similar to SO₂, using thermographic and gravimetric methods. researchgate.net This data is vital for understanding reaction kinetics and for the engineering of efficient gas treatment facilities. acs.org
Computational and Theoretical Chemistry Studies of Ethanolamine Sulfur Systems
Quantum Chemical Calculations for Reaction Energy Barriers and Transition State Analysis
Quantum chemical calculations are instrumental in elucidating the reaction pathways and energetic landscapes of ethanolamine-sulfur systems. By employing methods like density functional theory (DFT) and coupled cluster theory, researchers can model the formation of ethanolamine-sulfur adducts and determine the energy barriers associated with these reactions. mdpi.comnih.govrsc.org
For instance, studies have investigated the reaction between monoethanolamine (MEA) and sulfur trioxide (SO₃) in the gas phase and on water droplets. rsc.org Quantum chemical calculations revealed that the gas-phase reactions of SO₃ with either the hydroxyl (-OH) or amino (-NH₂) groups of MEA have significant energy barriers, ranging from 21.9 to 29.4 kcal/mol, making these direct reactions less likely to occur. rsc.org However, the presence of a single water molecule dramatically alters the reaction pathway, reducing the energy barrier by at least 15.0 kcal/mol and favoring the formation of NH₂CH₂CH₂OSO₃H over HOCH₂CH₂NHSO₃H. rsc.org
Similarly, high-level quantum chemical calculations have been used to explore the MEA-induced hydrolysis of sulfur dioxide (SO₂). mdpi.com These calculations show that MEA can facilitate the conversion of atmospheric SO₂ to sulfate (B86663) through a non-radical oxidation mechanism. mdpi.com The initial step involves the formation of HOSO₂⁻•MEAH⁺, with a calculated electronic energy barrier of 6.83 kcal/mol. mdpi.com This is substantially lower than the barrier for the uncatalyzed hydrolysis of SO₂ (33.9 kcal/mol), highlighting the catalytic role of MEA. mdpi.com The subsequent oxidation of this intermediate by atmospheric oxidants like ozone (O₃) and nitrogen dioxide (NO₂) has also been modeled, with the reaction with O₃ being found to be more kinetically and thermodynamically favorable. mdpi.com
The table below summarizes key reaction energy barriers calculated for various ethanolamine-sulfur reactions.
| Reaction | Catalyst/Environment | Calculated Energy Barrier (kcal/mol) | Computational Method |
| SO₃ + MEA (-OH group) | Gas Phase | 29.4 | Quantum Chemical Calculation |
| SO₃ + MEA (-NH₂ group) | Gas Phase | 21.9 | Quantum Chemical Calculation |
| SO₃ + MEA + H₂O | Water-assisted | Barrier reduced by at least 15.0 | Quantum Chemical Calculation |
| SO₂ Hydrolysis | Uncatalyzed | 33.9 | Quantum Chemical Calculation |
| SO₂ Hydrolysis | MEA-assisted | 6.83 | Density Functional Theory & Coupled Cluster Theory |
| HOSO₂⁻•MEAH⁺ + NO₂ | - | 25.58 | Quantum Chemical Calculation |
This table presents a selection of calculated reaction energy barriers to illustrate the application of quantum chemical methods in understanding ethanolamine-sulfur chemistry. The specific computational levels and basis sets used can be found in the cited literature. mdpi.comrsc.org
Molecular Dynamics Simulations of Ethanolamine-Sulfite Interactions in Solution and at Interfaces
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of ethanolamine (B43304) and sulfite (B76179) ions in solution and at interfaces. nih.govnih.govbyu.edu These simulations model the movements and interactions of individual molecules over time, providing insights into solvation structures, transport properties, and interfacial phenomena.
MD simulations of aqueous ethanolamine solutions have been performed to understand the solvation behavior of ethanolamine. nih.govnih.gov These studies indicate that ethanolamine is preferentially solvated by water molecules, and the formation of ethanolamine dimers in aqueous solution is limited. nih.gov The force fields used in these simulations are often parameterized using quantum mechanical calculations to accurately reproduce the intramolecular energies and experimental properties of the liquid. nih.gov
In the context of ethanolamine-sulfur systems, Born-Oppenheimer molecular dynamics simulations have been conducted on water droplets to investigate the reaction of SO₃ with MEA. rsc.org These simulations show that the formation of various ionic species, including NH₂CH₂CH₂OSO₃⁻⋯H₃O⁺ ion pairs and zwitterionic adducts like HOCH₂CH₂NH₂⁺–SO₃⁻, can occur within picoseconds through complex, multi-step processes involving loop-like structures or chain reactions. rsc.org
Furthermore, MD simulations can be used to study the behavior of these systems at interfaces, which is crucial for understanding processes like gas absorption and aerosol formation. rsc.orgresearchgate.net For example, at the air-water interface, the reaction between amines and SO₃ involves multiple water molecules, which facilitate proton transfer and stabilize the resulting ammonium (B1175870) and bisulfate ions through hydrogen bonding. researchgate.net
The following table outlines the types of insights gained from molecular dynamics simulations of ethanolamine-containing systems.
| Simulation System | Key Findings |
| Pure liquid ethanolamine | Characterization of conformer distributions, density, and transport properties. nih.gov |
| Aqueous ethanolamine solution | Ethanolamine is preferentially solvated by water; limited dimer formation. nih.govnih.gov |
| Ethanolamine-SO₃ on water droplets | Rapid formation of ionic and zwitterionic products within picoseconds. rsc.org |
| Amines and SO₃ at the air-water interface | Water molecules facilitate proton transfer and stabilize ionic products. researchgate.net |
This table summarizes the applications and findings of molecular dynamics simulations in studying ethanolamine and its interactions with sulfur compounds in different environments.
Modeling of Intermolecular Interactions and Hydrogen Bonding Networks in Ethanolamine-Sulfur Adducts
The stability and structure of adducts formed between ethanolamine and sulfur compounds are governed by a complex network of intermolecular interactions, with hydrogen bonding playing a pivotal role. spu.eduwikipedia.org Computational modeling is essential for characterizing these interactions and understanding their influence on the properties of the adducts. mdpi.com
In ethanolamine-sulfur adducts, hydrogen bonds can form between the hydroxyl and amino groups of ethanolamine and the oxygen atoms of the sulfite or sulfate group. researchgate.netacs.org The strength and geometry of these hydrogen bonds can be investigated using quantum chemical calculations. For example, studies on the clustering of MEA with sulfuric acid have shown that the -OH group of MEA can form at least one hydrogen bond with either sulfuric acid or another MEA molecule in the cluster. researchgate.net
Sulfur itself can also participate in hydrogen bonding, acting as a hydrogen bond acceptor. uky.educhemrxiv.org While weaker than conventional hydrogen bonds involving oxygen or nitrogen, these sulfur-centered hydrogen bonds can still be significant in determining the structure and reactivity of sulfur-containing molecules. uky.eduuwindsor.ca Computational methods are crucial for identifying and quantifying the strength of these weaker interactions. chemrxiv.org
Natural Bond Orbital (NBO) analysis is a computational technique that can be used to understand the electronic origins of these interactions, such as charge transfer between orbitals that contributes to the formation of hydrogen bonds. chemrxiv.org The Quantum Theory of Atoms in Molecules (QTAIM) is another method used to analyze the electron density distribution and characterize the nature of chemical bonds and non-covalent interactions. chemrxiv.org
The table below provides examples of intermolecular interactions in ethanolamine-sulfur systems that can be studied using computational models.
| Interacting Molecules | Type of Interaction | Significance |
| Ethanolamine and Sulfuric Acid | Hydrogen bonding (O-H···O, N-H···O) | Stabilizes clusters and is crucial for new particle formation. researchgate.netacs.org |
| Ethanolamine and SO₂/SO₃ | Dative bond formation, hydrogen bonding | Leads to the formation of stable adducts and reaction intermediates. mdpi.comrsc.org |
| Thiol-Water Complex | Sulfur-centered hydrogen bond (S-H···O) | Demonstrates the ability of sulfur to act as a hydrogen bond donor. chemrxiv.org |
This table highlights the key intermolecular interactions in ethanolamine-sulfur systems and their importance, which can be elucidated through computational modeling.
Applied Chemistry and Engineering Research Involving Ethanolamine and Sulfite Combinations
Synergistic Pretreatment Processes for Lignocellulosic Biomass Deconstruction
The recalcitrant nature of lignocellulosic biomass, composed mainly of cellulose (B213188), hemicellulose, and lignin (B12514952), presents a major challenge for its conversion into biofuels and other valuable chemicals. ncsu.edu Pretreatment is a critical step to break down this complex structure, making the polysaccharides more accessible to enzymatic action. ncsu.edutandfonline.com A combination of sodium sulfite (B76179) and ethanolamine (B43304) has emerged as a highly effective synergistic pretreatment method. researchgate.netresearchgate.net
The primary goal of many pretreatment strategies is the effective removal of lignin, which acts as a physical barrier and can inhibit subsequent enzymatic processes. ncsu.edu Sulfite-based pretreatments, such as the Sulfite Pretreatment to Overcome Recalcitrance of Lignocellulose (SPORL), are known to sulfonate and solubilize lignin, increasing its hydrophilicity. frontiersin.orgnih.gov Organosolv processes, which may use solvents like ethanolamine, are also effective at extracting lignin. rsc.org
The combination of sodium sulfite and ethanolamine has demonstrated a synergistic effect, leading to higher delignification rates than when either chemical is used alone. researchgate.net The sulfite ions (SO₃²⁻) and bisulfite ions (HSO₃⁻) attack lignin, leading to sulfonation, while ethanolamine, an organic base with both amine and hydroxyl functional groups, acts as an effective solvent for the fragmented lignin. nih.govgoogle.com Studies on various feedstocks, including reed and corn stover, have confirmed significant lignin removal. For instance, ammonium (B1175870) sulfite pretreatments have achieved lignin removal rates as high as 83.8%. mdpi.com Similarly, pretreatments with sodium sulfide (B99878) (Na₂S), a related sulfur-based chemical, have been shown to remove up to 97% of lignin from certain types of biomass like water hyacinth and rice husk. nih.govresearchgate.net
Table 1: Lignin and Hemicellulose Removal from Various Biomass Types Using Sulfide/Sulfite Pretreatments This table is interactive. Click on the headers to sort the data.
| Biomass Type | Pretreatment Agent | Lignin Removal (%) | Hemicellulose Removal (%) | Reference |
|---|---|---|---|---|
| Water Hyacinth (WH) | Sodium Sulfide (Na₂S) | ~97% | ~93% | nih.gov |
| Rice Husk (RH) | Sodium Sulfide (Na₂S) | ~97% | ~93% | nih.gov |
| Corn Stover | Ammonium Sulfite | 83.8% | N/A | mdpi.com |
| Bagasse (BG) | Sodium Sulfide (Na₂S) | ~75-90% | ~75-90% | nih.gov |
The effectiveness of a pretreatment process is ultimately measured by the subsequent yield of fermentable sugars, such as glucose and xylose, from enzymatic hydrolysis. ncsu.eduresearchgate.net By efficiently removing the lignin barrier, the combined ethanolamine-sulfite treatment significantly enhances the accessibility of cellulose and hemicellulose to hydrolytic enzymes. ncsu.eduresearchgate.net
Research has shown a direct correlation between the degree of delignification and the efficiency of enzymatic saccharification. rsc.org For example, after an optimized ammonium sulfite pretreatment of corn stover which removed over 83% of lignin, the cellulose conversion during enzymatic hydrolysis reached 86.6%. mdpi.com In another study, wheat straw pretreated with an ammonium sulfite solution yielded 99.9% glucan and 88.0% xylan. frontiersin.org Similarly, pretreatments using basic ethanolamine-based deep eutectic solvents have also been shown to greatly improve enzymatic hydrolysis of wheat straw. frontiersin.orgnih.gov The high sugar yields make this combined pretreatment strategy a promising pathway for producing cellulosic ethanol (B145695). mdpi.com
Table 2: Enzymatic Hydrolysis Efficiency and Sugar Yields After Pretreatment This table is interactive. Click on the headers to sort the data.
| Biomass Type | Pretreatment | Key Finding | Result | Reference |
|---|---|---|---|---|
| Corn Stover | Ammonium Sulfite | Cellulose Conversion | 86.6% | mdpi.com |
| Corn Stover | Ammonium Sulfite | Final Ethanol Concentration | 50 g/L | mdpi.com |
| Wheat Straw | Ammonium Sulfite + Na₂CO₃ | Glucan Yield | 99.9% | frontiersin.org |
| Wheat Straw | Ammonium Sulfite + Na₂CO₃ | Xylan Yield | 88.0% | frontiersin.org |
| Sorghum | Ethanolamine (Optimized) | Glucose Yield | 90% | rsc.org |
| Sorghum | Ethanolamine (Optimized) | Xylose Yield | 76% | rsc.org |
| Rice Husk (RH) | Sodium Sulfide (Na₂S) | Saccharification Efficiency | 79.40% | nih.gov |
For industrial viability, the pretreatment process must be optimized and effectively integrated into a biorefinery concept. rsc.orggoogle.com This involves balancing factors such as chemical loading, reaction temperature, time, and solid-to-liquid ratios to maximize sugar output while minimizing energy consumption and operational costs. rsc.orgresearchgate.net The ability to recycle the pretreatment chemicals, such as ethanolamine, is a crucial economic consideration. google.com
The integration of sulfite and ethanolamine-based processes into a biorefinery allows for the clean fractionation of biomass into its three main components: a cellulose-rich pulp for sugar production, soluble hemicellulose sugars, and a high-purity lignin stream. google.com This valorization of all major components is essential for the economic sustainability of the biorefinery. researchgate.netgoogle.com Research on process intensification has shown that ethanolamine pretreatment can be effective even with high water content (up to 75%) and at high solid loadings, which reduces energy and water consumption. rsc.orggoogle.com Such optimizations are key to lowering the cost of biomass deconstruction, which is a major contributor to the final biofuel price. rsc.org
Role of Ethanolamines in Gas Sweetening and Acid Gas Removal (e.g., CO₂, H₂S) in Industrial Processes
Gas sweetening is a critical process in the natural gas and refining industries to remove acidic gases, primarily hydrogen sulfide (H₂S) and carbon dioxide (CO₂). ifpenergiesnouvelles.fr These gases are corrosive, hazardous, and can reduce the heating value of the fuel. ifpenergiesnouvelles.frpolimi.it Aqueous solutions of ethanolamines are the most widely used solvents for this purpose. polimi.itnih.gov
The process typically occurs in an absorber-stripper configuration. nih.govacs.org In the absorber, the sour gas stream is brought into contact with a lean amine solution, which chemically absorbs the H₂S and CO₂. acs.org Monoethanolamine (MEA) is a common choice due to its high reactivity and effectiveness. polimi.it The chemical reactions involve the amine group neutralizing the acid gases. The "sweet" gas, now free of most acidic components, exits the top of the absorber. nih.gov The "rich" amine solution, loaded with the acid gases, is then sent to a stripper or regenerator, where it is heated. acs.org The heat reverses the absorption reaction, releasing the H₂S and CO₂, and regenerating the lean amine solution, which is then cooled and recycled back to the absorber. nih.govacs.org While effective, a significant drawback of this process is the high energy demand for solvent regeneration. polimi.it
Corrosion Control and pH Adjustment Applications in Industrial Water Systems utilizing Ethanolamines
In large-scale industrial water systems, such as the secondary water circuits of power plants, maintaining proper water chemistry is vital to prevent the corrosion of pipes (B44673) and equipment. ccj-online.commdpi.com Ethanolamine (ETA) is frequently used as a pH control agent and corrosion inhibitor in these systems, often as an alternative to ammonia (B1221849). iaea.orgosti.govresearchgate.net
Ethanolamines act as neutralizing amines, increasing the pH of the water, which in turn reduces the solubility of corrosive metal oxides like magnetite. ccj-online.comresearchgate.net Compared to ammonia, ETA has a lower volatility, which allows it to remain in the liquid phase in two-phase (steam-water) flow regions, providing better pH control and corrosion protection in these vulnerable areas. researchgate.net This property is particularly beneficial in minimizing flow-accelerated corrosion. researchgate.net Furthermore, studies have shown that ethanolamines can work synergistically with other inhibitors, such as tungstate (B81510), to form a stable passivation film on metal surfaces, offering enhanced corrosion resistance even at lower concentrations than if either inhibitor were used alone. mdpi.comresearchgate.net This is achieved through a dual mechanism: the ethanolamine forms an adsorbed barrier on the metal surface, while the tungstate contributes to a protective oxidized film. mdpi.comresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Ethanolamine (ETA) / Monoethanolamine (MEA) | C₂H₇NO |
| Sodium Sulfite | Na₂SO₃ |
| Lignin | Complex Polymer |
| Cellulose | (C₆H₁₀O₅)n |
| Hemicellulose | Complex Polymer |
| Glucose | C₆H₁₂O₆ |
| Xylose | C₅H₁₀O₅ |
| Sodium Sulfide | Na₂S |
| Ammonium Sulfite | (NH₄)₂SO₃ |
| Sodium Carbonate | Na₂CO₃ |
| Carbon Dioxide | CO₂ |
| Hydrogen Sulfide | H₂S |
| Ammonia | NH₃ |
| Tungstate | WO₄²⁻ |
| Magnetite | Fe₃O₄ |
| Diethanolamine (B148213) (DEA) | C₄H₁₁NO₂ |
| Triethanolamine (B1662121) (TEA) | C₆H₁₅NO₃ |
| N-methyl-2-pyrrolidone (NMP) | C₅H₉NO |
| Sodium Hydroxide | NaOH |
| Sulfuric Acid | H₂SO₄ |
Environmental Behavior and Degradation Pathways of Ethanolamine Sulfur Compounds
Biodegradation Potential of Ethanolamine (B43304) and Related Sulfur Derivatives in Environmental Matrices
Ethanolamine is a naturally occurring compound, a characteristic that generally enhances its biodegradability. unit.no Numerous studies have confirmed that MEA is readily biodegradable under both aerobic and anaerobic conditions in various environmental matrices, including soil, seawater, and freshwater. unit.no The biodegradation process involves microorganisms breaking down the amine into smaller molecules like carbon dioxide, water, and ammonia (B1221849), which can then be incorporated into natural nutrient cycles. unit.no In E. coli, for example, ethanolamine is catabolized by the enzyme ethanolamine ammonia-lyase, which converts it to acetaldehyde (B116499) and ammonia. wikipedia.org
While specific data on the biodegradation of ethanolamine sulfite (B76179) is limited, the high biodegradability of the parent ethanolamine molecule suggests that its sulfur derivatives would also be susceptible to microbial degradation. The initial steps would likely involve breaking the sulfur-nitrogen or sulfur-oxygen bond, followed by the degradation of the resulting ethanolamine and sulfite components through established metabolic pathways.
Atmospheric Chemistry of Ethanolamine-Sulfur Compounds and their Role in Aerosol and Particle Formation
Ethanolamines emitted into the atmosphere can participate in chemical reactions that contribute to the formation of secondary aerosols and new particles. copernicus.org The reaction of ethanolamine with key atmospheric sulfur species, particularly sulfur trioxide (SO3), is of significant interest. rsc.orgrsc.org
Quantum chemical calculations show that the direct gas-phase reaction between SO3 and MEA has high energy barriers. rsc.orgrsc.org However, the presence of water molecules significantly lowers this barrier, by at least 15.0 kcal mol−1, and fundamentally alters the reaction pathway. rsc.orgrsc.org In the presence of a single water molecule, the main product shifts from HOCH2CH2NHSO3H to NH2CH2CH2OSO3H (the zwitterionic form of 2-aminoethyl hydrogen sulfite, or ethanolamine sulfite). rsc.orgrsc.org
On water droplets, these reactions can proceed rapidly, forming ion pairs (NH2CH2CH2OSO3−⋯H3O+) or HSO4− and HOCH2CH2NH3+ ions within picoseconds. rsc.orgrsc.org These reaction products, including this compound, have the potential to participate in new particle formation (NPF) by clustering with other atmospheric molecules like sulfuric acid, ammonia, and water. rsc.orgrsc.org The formation of these non-volatile aminium salts is a key pathway for aerosol formation from gas-phase amines. copernicus.org In industrial settings, the presence of SOx and NOx in flue gas is a primary driver for aerosol formation in amine-based capture systems, with SO3 initiating a rapid onset of aerosol generation. nsw.gov.au
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
